1,4-Dichlorobutan-2-one
Overview
Description
GW-409544 is a synthetic organic compound with the molecular formula C₃₁H₃₀N₂O₅. It is known for its role as an agonist of peroxisome proliferator-activated receptors alpha and gamma . These receptors are involved in the regulation of lipid metabolism and glucose homeostasis, making GW-409544 a compound of interest in metabolic research .
Preparation Methods
The synthesis of GW-409544 involves several steps, including the formation of key intermediates and their subsequent reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial production methods for GW-409544 are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to enhance efficiency and yield .
Chemical Reactions Analysis
GW-409544 undergoes several types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used but generally involve modifications to the phenyl and oxazole groups .
Scientific Research Applications
GW-409544 has several scientific research applications, including:
Mechanism of Action
GW-409544 exerts its effects by binding to and activating peroxisome proliferator-activated receptors alpha and gamma. These receptors are nuclear hormone receptors that regulate the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation . Upon activation, these receptors form heterodimers with retinoid X receptors and bind to specific DNA sequences, leading to the transcription of target genes .
Comparison with Similar Compounds
GW-409544 is similar to other peroxisome proliferator-activated receptor agonists, such as:
Rosiglitazone: A well-known agonist of peroxisome proliferator-activated receptor gamma used in the treatment of type 2 diabetes.
Fenofibrate: An agonist of peroxisome proliferator-activated receptor alpha used to treat hyperlipidemia.
Pioglitazone: Another peroxisome proliferator-activated receptor gamma agonist used for diabetes management.
What sets GW-409544 apart is its dual agonist activity on both peroxisome proliferator-activated receptors alpha and gamma, making it a versatile compound for research in metabolic regulation .
Properties
IUPAC Name |
1,4-dichlorobutan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl2O/c5-2-1-4(7)3-6/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNZDMGFDFBONM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40168234 | |
Record name | 1,4-Dichlorobutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40168234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16714-78-6 | |
Record name | 1,4-Dichloro-2-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16714-78-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dichlorobutan-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016714786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Dichlorobutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40168234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dichlorobutan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.047 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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